N-ethyl-1,3-dithian-2-imine
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Overview
Description
N-ethyl-1,3-dithian-2-imine is an organic compound characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-1,3-dithian-2-imine can be synthesized through the reaction of 1,3-propanedithiol with ethylamine in the presence of a Lewis acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiane ring . The use of a Lewis acid catalyst, such as yttrium triflate, enhances the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,3-dithian-2-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in the presence of pyridine.
Reduction: Lithium aluminum hydride, sodium borohydride, and zinc in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Substituted dithiane derivatives.
Scientific Research Applications
N-ethyl-1,3-dithian-2-imine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-ethyl-1,3-dithian-2-imine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its sulfur atoms can also engage in redox reactions, contributing to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-dithiane: A parent compound with a similar dithiane ring structure but without the ethylamine substitution.
1,3-dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
2-methyl-1,3-dithiane: A derivative with a methyl group substitution on the dithiane ring.
Uniqueness
N-ethyl-1,3-dithian-2-imine is unique due to the presence of the ethylamine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64067-80-7 |
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Molecular Formula |
C6H11NS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
N-ethyl-1,3-dithian-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-2-7-6-8-4-3-5-9-6/h2-5H2,1H3 |
InChI Key |
XMEYSAAFTIDKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1SCCCS1 |
Origin of Product |
United States |
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